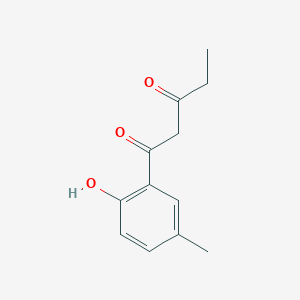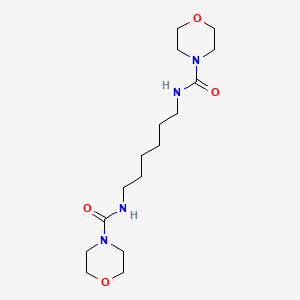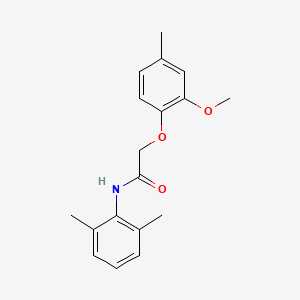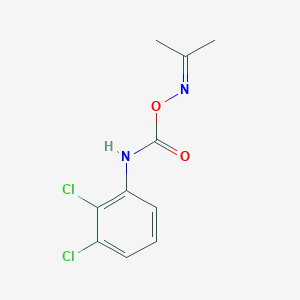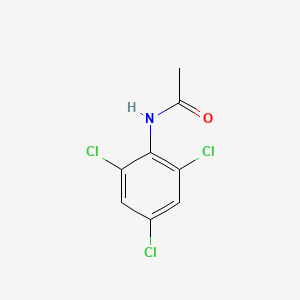
2,4-dibromo-N-(2,4-dibromophenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dibromo-N-(2,4-dibromophenyl)aniline is a brominated aromatic amine with the molecular formula C₁₂H₇Br₄N and a molecular weight of 484.81 g/mol . This compound is characterized by the presence of four bromine atoms attached to a diphenylamine structure, making it a highly brominated derivative of aniline. It is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-N-(2,4-dibromophenyl)aniline typically involves the bromination of diphenylamine. One common method involves the reaction of diphenylamine with N-bromosuccinimide (NBS) in acetone at low temperatures (around 5°C). The reaction mixture changes color, indicating the formation of the product, which is then precipitated by adding water . The product is collected, washed, and recrystallized from toluene to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dibromo-N-(2,4-dibromophenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents and organolithium compounds are commonly used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2,4-dibromo-N-(2,4-dibromophenyl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dibromo-N-(2,4-dibromophenyl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with cellular processes and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromoaniline: A simpler brominated aniline with two bromine atoms.
2,4,6-Tribromoaniline: Contains three bromine atoms and is used in similar applications.
2,4-Dibromo-N,N-bis(2,4-dibromophenyl)aniline: A more complex derivative with additional bromine atoms.
Uniqueness
2,4-dibromo-N-(2,4-dibromophenyl)aniline is unique due to its high degree of bromination, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to degradation.
Propiedades
Número CAS |
38573-62-5 |
|---|---|
Fórmula molecular |
C12H7Br4N |
Peso molecular |
484.81 g/mol |
Nombre IUPAC |
2,4-dibromo-N-(2,4-dibromophenyl)aniline |
InChI |
InChI=1S/C12H7Br4N/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,17H |
Clave InChI |
CPCSQYOWAMPQSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)NC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


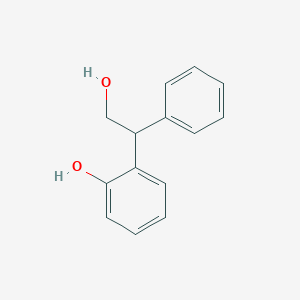


![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
![1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954930.png)
![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)
